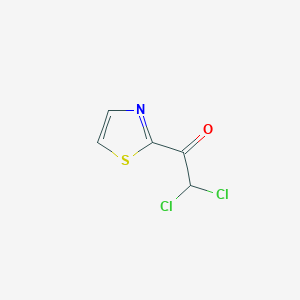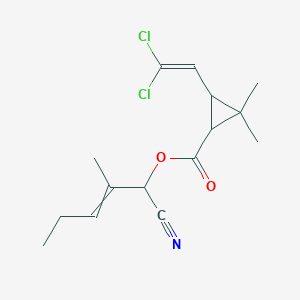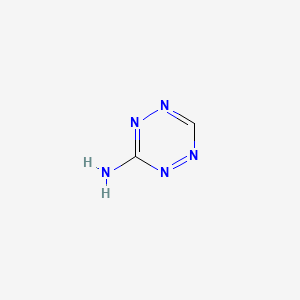
1,11-Dodecanediol
Vue d'ensemble
Description
1,11-Dodecanediol is a medium-chain primary fatty alcohol with the molecular formula C₁₂H₂₆O₂. It is characterized by the presence of hydroxy groups at positions 1 and 11 on a dodecane backbone. This compound is known for its applications in various industrial and scientific fields, including the synthesis of pharmaceuticals, advanced coatings, lubricants, detergents, surfactants, adhesives, and initiators .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,11-Dodecanediol can be synthesized through the reduction of dodecanedioic acid. One common method involves the esterification of dodecanedioic acid with n-hexanol to form dihexyl dodecanedioic acid, followed by hydrogenation reduction to yield this compound . This method does not require a catalyst, simplifying the process and reducing production costs.
Industrial Production Methods: Industrial production of this compound often involves high-temperature and high-pressure conditions using heavy metal catalysts for alkane hydroxylation. bioproduction methods using whole-cell biotransformation in Escherichia coli have emerged as more economical and environmentally friendly alternatives .
Analyse Des Réactions Chimiques
Types of Reactions: 1,11-Dodecanediol undergoes various chemical reactions, including:
Oxidation: Conversion to dodecanedioic acid.
Reduction: Formation of dodecane.
Substitution: Formation of esters and ethers.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Dodecanedioic acid.
Reduction: Dodecane.
Substitution: Various esters and ethers depending on the reagents used.
Applications De Recherche Scientifique
1,11-Dodecanediol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,11-dodecanediol primarily involves its role as a diol in various chemical reactions. It acts as a precursor in the synthesis of polyesters and other polymers by undergoing polycondensation reactions with aliphatic diacids . The hydroxy groups at positions 1 and 11 enable it to form strong intermolecular hydrogen bonds, contributing to the stability and properties of the resulting polymers.
Comparaison Avec Des Composés Similaires
1,12-Dodecanediol: Similar structure but with hydroxy groups at positions 1 and 12.
1,10-Decanediol: Shorter chain length with hydroxy groups at positions 1 and 10.
1,2-Dodecanediol: Hydroxy groups at positions 1 and 2, leading to different chemical properties.
Uniqueness: 1,11-Dodecanediol is unique due to its specific positioning of hydroxy groups, which imparts distinct chemical reactivity and physical properties. This makes it particularly suitable for applications requiring medium-chain diols with specific functional group placements.
Propriétés
IUPAC Name |
dodecane-1,11-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-12(14)10-8-6-4-2-3-5-7-9-11-13/h12-14H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTWXBYRJHQAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624765 | |
| Record name | Dodecane-1,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80158-99-2 | |
| Record name | Dodecane-1,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester](/img/structure/B3057314.png)



![3H-Imidazo[4,5-C]pyridin-7-amine](/img/structure/B3057320.png)









